molecular formula C9H6ClNS B14615042 Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- CAS No. 58590-50-4

Benzene, 1-chloro-4-ethenyl-2-isothiocyanato-

Cat. No.: B14615042
CAS No.: 58590-50-4
M. Wt: 195.67 g/mol
InChI Key: YAYBOLABRIXJHI-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- is an organic compound with the molecular formula C9H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and an isothiocyanato group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- typically involves the following steps:

    Chlorination: Benzene undergoes chlorination in the presence of a catalyst such as iron(III) chloride (FeCl) to form chlorobenzene.

    Vinylation: Chlorobenzene is then subjected to a vinylation reaction, where an ethenyl group is introduced using reagents like acetylene in the presence of a catalyst.

    Isothiocyanation: The final step involves the introduction of the isothiocyanato group. This can be achieved by reacting the vinylated chlorobenzene with thiophosgene (CSCl) under controlled conditions.

Industrial Production Methods

Industrial production of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

    Addition Reactions: The ethenyl group can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition Reactions: Halogens (Cl, Br), hydrogen gas (H) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

    Addition: Formation of dihalo derivatives, hydrogenated products, etc.

    Oxidation and Reduction: Formation of alcohols, ketones, or reduced hydrocarbons.

Scientific Research Applications

Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- involves its interaction with various molecular targets. The isothiocyanato group is known to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity, which is of interest in both biological and industrial contexts.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-ethenyl-: Similar structure but lacks the isothiocyanato group.

    Benzene, 1-isothiocyanato-4-methyl-: Similar structure but has a methyl group instead of an ethenyl group.

Properties

CAS No.

58590-50-4

Molecular Formula

C9H6ClNS

Molecular Weight

195.67 g/mol

IUPAC Name

1-chloro-4-ethenyl-2-isothiocyanatobenzene

InChI

InChI=1S/C9H6ClNS/c1-2-7-3-4-8(10)9(5-7)11-6-12/h2-5H,1H2

InChI Key

YAYBOLABRIXJHI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)Cl)N=C=S

Origin of Product

United States

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